molecular formula C18H17FN4O B2948813 4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine CAS No. 1381549-86-5

4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B2948813
CAS No.: 1381549-86-5
M. Wt: 324.359
InChI Key: NKWDZNXVWDEMSW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine is a chemical compound offered for research and development purposes. This molecule features a complex structure that incorporates multiple heterocyclic systems, including a pyrimidine core, a cyclopropyl group, a 4-fluorobenzyl moiety, and a 3-methylisoxazole unit. The integration of a fluorophenyl group is a common strategy in medicinal chemistry to influence a compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability . Furthermore, the 1,2-oxazole (isoxazole) ring is a privileged scaffold in agrochemical and pharmaceutical research, frequently found in compounds developed as pesticides and pharmaceuticals . The specific biological activity, mechanism of action, and research applications for this compound are currently not reported in the literature and require investigation by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-8-16(24-23-11)15-10-21-18(22-17(15)13-4-5-13)20-9-12-2-6-14(19)7-3-12/h2-3,6-8,10,13H,4-5,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDZNXVWDEMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CN=C(N=C2C3CC3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381549-86-5
Record name 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine
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Biological Activity

4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15FN4O\text{C}_{15}\text{H}_{15}\text{F}\text{N}_4\text{O}

This molecular structure includes a pyrimidine core, a cyclopropyl group, and a fluorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its effects on various cellular processes, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant antibacterial properties. The presence of electron-withdrawing groups like fluorine enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Cyclopropyl Group : This moiety has been linked to enhanced lipophilicity, which may improve membrane permeability and bioavailability.
  • Fluorophenyl Substituent : The introduction of fluorine has been shown to increase potency against certain bacterial strains due to its electronegativity and ability to stabilize the molecular structure.
SubstituentEffect on Activity
CyclopropylIncreases lipophilicity
FluorineEnhances potency against bacteria

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study demonstrated that similar pyrimidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating promising antibacterial activity .
  • Cancer Cell Proliferation : Research on related compounds showed that they could inhibit proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Mechanisms : In vitro assays revealed that certain derivatives could reduce TNF-alpha levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Compound A : {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine (CID 47003118)
  • Structural Differences : Lacks the pyrimidine core and cyclopropyl group; features a propyl linker between the oxazole and methylamine.
  • Properties : Smaller molecular weight (C₁₃H₁₅FN₂O, MW 238.27) and reduced rigidity compared to the target compound. The absence of a pyrimidine ring may limit π-stacking interactions in biological systems .
Compound B : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structural Differences: Shares a pyrimidine core but substitutes the cyclopropyl group with a phenyl ring and includes a methoxyphenylaminomethyl group.
  • The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
Compound C : (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine
  • Structural Differences : Replaces the cyclopropyl group with a nitro-substituted pyrimidine and incorporates a piperidine-linked oxadiazole.
  • Properties : The nitro group and sulfonyl moiety enhance polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s fluorophenyl and cyclopropyl groups .

Oxazole-Containing Compounds

Compound D : Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine
  • Structural Differences : Simplified structure with only the oxazole and methylamine groups; lacks a pyrimidine core or aromatic substituents.
  • Properties : Lower molecular weight (C₆H₉N₃O, MW 139.15) and higher flexibility. Likely exhibits weaker target binding due to the absence of a rigid aromatic scaffold .
Compound E : N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine
  • Structural Differences : Integrates a trifluoromethylpyrimidine and a triazole-oxazole hybrid.

Fluorophenyl-Substituted Analogues

Compound F : 5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives (e.g., LY2784544)
  • Structural Differences : Replaces the pyrimidine core with an imidazo[1,2-b]pyridazine.
  • Properties : The imidazopyridazine core may enhance binding to kinases (e.g., JAK2), but the increased ring size and additional substituents (e.g., morpholinylmethyl) alter pharmacokinetic profiles .
Compound G : 5-(4-Fluorophenyl)-4-(3,4-dimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine
  • Structural Differences: Dihydropyrano[2,3-c]pyrazole core instead of pyrimidine; includes methoxy groups.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyrimidine 4-Cyclopropyl, 5-(3-methyloxazolyl), 2-(4-fluorophenylmethyl) C₁₈H₁₈FN₅O 339.37
Compound A (CID 47003118) Linear chain 3-(4-Fluorophenyloxazolyl)propyl, methylamine C₁₃H₁₅FN₂O 238.27
Compound E Pyrimidine + oxadiazole 4-Trifluoromethyl, 3-methyloxazolyl C₁₂H₉F₃N₆O₂ 326.23
Compound G Dihydropyrano[2,3-c]pyrazole 4-(3,4-Dimethoxyphenol), 5-(4-fluorophenyl) C₂₀H₂₀FN₃O₃ 377.39

Table 2: Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Bioactivity
Target Compound 3.1 1 5 Kinase inhibition (hypothesized)
Compound B 2.8 2 4 Antibacterial, antifungal
Compound E 2.5 1 7 High metabolic stability
Compound G 1.9 2 6 Immunomodulatory

Key Research Findings

  • Structural Rigidity : The pyrimidine core in the target compound provides rigidity, favoring entropic gains in target binding compared to flexible analogues like Compound A .
  • Electron Effects : The cyclopropyl group offers moderate electron-donating effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in Compound E, which may influence charge-based interactions .
  • Solubility vs.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For pyrimidine derivatives, orthogonal approaches like Suzuki-Miyaura coupling or nucleophilic aromatic substitution are common . Key steps include:
  • Screening base catalysts (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to enhance cyclopropane ring formation.
  • Monitoring reaction progress via HPLC or TLC to identify byproducts.
    Table 1 : Example DOE Parameters for Pyrimidine Synthesis
FactorRange TestedOptimal Value Identified
Temperature80–120°C100°C
SolventDMF, THF, DMSODMSO
Reaction Time12–48 hours24 hours

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR (for substituent connectivity) and HRMS (for molecular weight validation). For pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings are critical structural markers . Example workflow:
  • X-ray : Resolve cyclopropyl and fluorophenyl group orientations (e.g., dihedral angles ~12–86°) .
  • 1^1H NMR : Identify deshielded protons near electronegative groups (e.g., fluorine or oxazole).

Q. How can researchers evaluate the compound’s antimicrobial or immunomodulatory activity in preliminary assays?

  • Methodological Answer : Use microbiological susceptibility testing (e.g., broth microdilution for MIC values) against Gram-positive/negative bacteria and fungi. For immunomodulation, screen cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines . Key controls:
  • Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
  • Validate cell viability via MTT assays to exclude cytotoxicity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes or receptors?

  • Methodological Answer : Apply quantum mechanical (QM) calculations to map electrostatic potential surfaces, identifying regions for hydrogen bonding or π-π stacking. Molecular docking (e.g., AutoDock Vina) can simulate interactions with kinase domains or antimicrobial targets . Steps:
  • Optimize geometry using DFT (e.g., B3LYP/6-31G* basis set).
  • Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS).

Q. What strategies resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer : Investigate off-target effects or metabolic instability using:
  • Proteome profiling (e.g., kinome-wide screening) to identify unintended targets.
  • Metabolite identification (LC-MS/MS) to detect oxidative degradation of the cyclopropane or oxazole groups .
    Example: If antimicrobial activity is lower than predicted, check for efflux pump overexpression in resistant strains .

Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact crystallinity and bioavailability?

  • Methodological Answer : Compare solubility (logP) and melting points across analogs. Fluorine enhances metabolic stability but may reduce solubility, while methoxy groups improve membrane permeability . Table 2 : Substituent Effects on Pyrimidine Derivatives
SubstituentLogPMelting Point (°C)Bioavailability (F%)
4-Fluorophenyl3.2215–22045–50
4-Methoxyphenyl2.8195–20060–65

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use cryo-EM or surface plasmon resonance (SPR) to study real-time target engagement. For immunomodulators, RNA-seq can profile gene expression changes in treated immune cells . Critical validations:
  • Knockout models to confirm target specificity.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

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